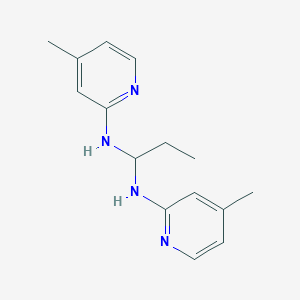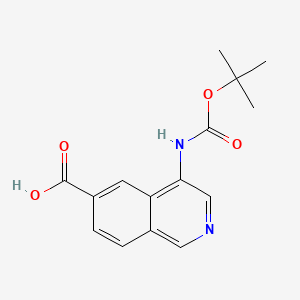![molecular formula C21H16N2OS B12522645 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine CAS No. 667416-50-4](/img/structure/B12522645.png)
2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxyphenyl group and a thiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor modulation, to exert its biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Methoxy)phenyl]-5-(thiophen-2-yl)pyrimidine
- 2-[4-(Ethoxy)phenyl]-5-(thiophen-2-yl)pyrimidine
- 2-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)pyrimidine
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is unique due to the presence of both a benzyloxyphenyl group and a thiophenyl group, which may confer distinct electronic and steric properties
Propiedades
Número CAS |
667416-50-4 |
|---|---|
Fórmula molecular |
C21H16N2OS |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenyl)-5-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H16N2OS/c1-2-5-16(6-3-1)15-24-19-10-8-17(9-11-19)21-22-13-18(14-23-21)20-7-4-12-25-20/h1-14H,15H2 |
Clave InChI |
JIUYQBXIJKSBKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=N3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
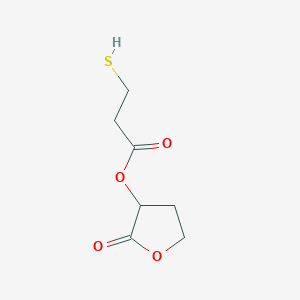
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)
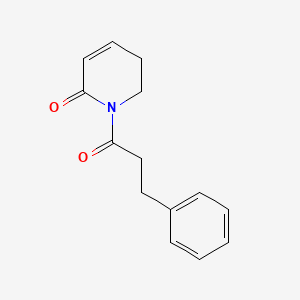
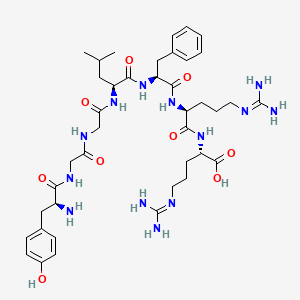
![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
